N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a heterocyclic compound featuring a benzamide group linked via an ethyl chain to a 2-phenyl-1,3-thiazole ring. The thiazole moiety, a five-membered ring containing sulfur and nitrogen atoms, is known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications . The benzamide group contributes to hydrogen bonding and receptor interactions, making this compound a candidate for pharmacological studies.
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17(14-7-3-1-4-8-14)19-12-11-16-13-22-18(20-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSQCRTBXPIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346209 | |
| Record name | N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863512-75-8 | |
| Record name | N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that has been studied for its potential biological activities. . Thiazoles, the class of compounds to which it belongs, have been found to exhibit diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects. These activities suggest that this compound may interact with a variety of targets within the cell.
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce biological effects. The mode of action of this compound would depend on its specific targets and the nature of these interactions.
Biological Activity
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that has garnered attention in the scientific community for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article will explore these activities in detail, supported by data tables and relevant research findings.
Overview of the Compound
This compound is a thiazole derivative characterized by its unique structure, which includes a thiazole ring and a phenyl group. Thiazoles are known for their diverse biological activities due to their ability to interact with various biological targets.
1. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies indicate that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 64 |
| Staphylococcus aureus | 18 | 32 |
| Aspergillus niger | 20 | 16 |
| Candida albicans | 22 | 8 |
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity, often surpassing standard antibiotics in efficacy against resistant strains .
2. Antifungal Activity
The antifungal potential of this compound has also been evaluated. In vitro studies have shown effective inhibition against common fungal pathogens.
Case Study:
A study evaluated the antifungal activity of various thiazole derivatives, including this compound. The results indicated that it exhibited a strong inhibitory effect on A. niger and C. albicans, with MIC values comparable to established antifungals .
3. Anticancer Properties
Recent studies have explored the anticancer activity of thiazole derivatives, revealing their potential as chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (Skin Cancer) | 1.98 |
| Jurkat (Leukemia) | 0.42 |
The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring significantly influence cytotoxicity, suggesting that this compound could be optimized for enhanced anticancer activity .
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition: Thiazole derivatives can inhibit enzymes critical for microbial metabolism and cancer cell proliferation.
- Cell Membrane Disruption: The lipophilic nature of the phenyl group enhances membrane permeability, allowing for effective intracellular action.
Research Findings and Future Directions
Research continues to explore the full potential of this compound in various therapeutic areas. Future studies are needed to:
- Investigate its pharmacokinetics and bioavailability.
- Conduct in vivo studies to assess its efficacy and safety profile.
- Explore combinations with other therapeutic agents to enhance its antimicrobial and anticancer effects.
Scientific Research Applications
Biological Activities
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has been investigated for several biological properties:
- Antimicrobial Activity : Studies have demonstrated the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structural features contribute to its ability to disrupt microbial growth .
- Antifungal Properties : The compound has shown significant antifungal activity against pathogens such as Aspergillus niger and Candida albicans. In vitro tests have indicated its potential as a therapeutic agent in treating fungal infections .
- Anticancer Potential : Research indicates that derivatives of thiazole compounds exhibit anticancer properties. This compound has been explored for its ability to inhibit cancer cell proliferation in various types of cancer, including breast and colon cancers .
Therapeutic Applications
The therapeutic applications of this compound are extensive:
- Lead Compound in Drug Development : Its diverse biological activities make it a promising lead compound for developing new antimicrobial and anticancer drugs. Researchers are actively exploring modifications to enhance efficacy and reduce toxicity .
- Potential Use in Agrochemicals : Given its biological activity, there is potential for this compound to be utilized in developing agrochemicals aimed at pest control, particularly against fungal pathogens affecting crops.
Case Studies
Several studies highlight the effectiveness of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:
Key Structural and Functional Differences:
Substituent Effects: The ethoxy group in 3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide increases lipophilicity (XLogP3=6.1 vs. Halogenated analogs (e.g., 9c with bromophenyl) show improved enzyme-binding affinity due to electron-withdrawing effects, as seen in molecular docking studies . Methoxy groups (Rip-B) enhance solubility while retaining antiproliferative activity .
Biological Target Specificity: Sigma receptor ligands (e.g., PIMBA) exhibit nanomolar affinity (Kd = 5.80 nM) for prostate cancer cells, suggesting that the thiazole-benzamide scaffold can be tailored for receptor targeting . Triazole-containing analogs () demonstrate versatility in enzyme inhibition, likely due to triazole’s ability to mimic peptide bonds .
Synthetic Accessibility: Rip-B was synthesized in 80% yield via direct benzoylation, indicating efficient routes for phenethylamine derivatives .
Research Findings and Implications
Pharmacological Potential: Thiazole-benzamide hybrids show promise in sigma receptor targeting, with radioiodinated analogs (e.g., PIMBA) achieving tumor-specific uptake in xenograft models . Antimicrobial activity is noted in benzamide derivatives with benzothiazole moieties (), though the target compound’s efficacy remains unverified .
Structural Insights :
- Crystallography tools (SHELX, WinGX) have been critical in confirming the tautomeric forms and geometry of related compounds (e.g., thione vs. thiol forms in ) .
Q & A
Q. What are the optimal synthetic routes for N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with thiazole ring formation followed by benzamide coupling. Key steps include:
- Thiazole core synthesis : Cyclocondensation of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone) under reflux in ethanol or acetonitrile .
- Benzamide coupling : Amide bond formation via coupling agents like EDCI/HOBt or DCC in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) achieves >95% purity. Yield optimization (70–85%) depends on strict temperature control and inert atmosphere (N₂) .
Q. How is structural confirmation of this compound validated?
Methodological Answer:
- Spectroscopic analysis :
- Mass spectrometry : ESI-MS ([M+H]⁺) matches calculated molecular weight (e.g., 337.4 g/mol) within 0.01% error .
Q. What preliminary assays are used to screen its biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines) .
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ calculation after 48h exposure) .
- Enzyme inhibition : Tyrosinase inhibition assay (L-DOPA substrate, absorbance at 475 nm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified phenyl (e.g., 4-F, 4-Cl) or benzamide (e.g., nitro, methoxy) groups to assess electronic effects .
- Biological testing : Compare IC₅₀ values across analogs (e.g., fluorinated derivatives show 2–3× higher tyrosinase inhibition than methylated ones) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) correlate substituent Hammett constants (σ) with activity trends .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardized protocols : Re-test under uniform conditions (e.g., 10% FBS in DMEM for cell assays) to eliminate media-dependent variability .
- Orthogonal assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside spectrophotometric methods .
- Meta-analysis : Compare data subsets (e.g., exclude studies with >10% impurity in test compounds) .
Q. How is molecular docking utilized to predict target binding modes?
Methodological Answer:
- Protein preparation : Retrieve target structure (e.g., human tyrosinase, PDB: 5M8Q) and optimize with MOE (protonation, energy minimization) .
- Docking workflow : Use AutoDock Vina with Lamarckian GA (grid box centered on active site). Key interactions:
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
Q. How can metabolic stability and toxicity be assessed preclinically?
Methodological Answer:
- Microsomal stability : Incubate with rat liver microsomes (NADPH regeneration system), monitor parent compound depletion via LC-MS/MS (t₁/₂ calculation) .
- AMES test : Evaluate mutagenicity with S. typhimurium TA98/TA100 strains (± metabolic activation) .
- hERG inhibition : Patch-clamp assay on HEK293 cells expressing hERG channels (IC₅₀ > 10 μM desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
